2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c20-12-11-17(7-3-1-4-8-17)14-19-15-18(13-16(19)21)9-5-2-6-10-18/h20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNICIGJHGZIQBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2)CC3(CCCCC3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Azaspiro[4.5]decan-3-one Core
The spirocyclic core is typically synthesized via cyclization or ring-expansion reactions. Patent US11505546B2 describes the use of tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate as a key intermediate, prepared through a Dieckmann cyclization of a diester precursor . Alternative routes involve:
-
Knoevenagel condensation : Reacting cyclohexanone derivatives with malononitrile followed by hydrolysis and decarboxylation to form the spirocyclic lactam .
-
Mitsunobu reaction : Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate intramolecular cyclization of hydroxylamine derivatives .
Reaction conditions and yields for these methods are summarized in Table 1.
Table 1: Synthesis of 2-Azaspiro[4.5]decan-3-one Core
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Dieckmann cyclization | NaOEt, EtOH, reflux, 12 h | 65–70 | |
| Knoevenagel | Cyclohexanone, malononitrile, Δ, 6 h | 50–55 | |
| Mitsunobu | DEAD, PPh₃, THF, 0°C to rt, 24 h | 75–80 |
Introduction of the (1-(2-hydroxyethyl)cyclohexyl)methyl side chain requires selective alkylation of the spirocyclic amine. Patent DK3169666T3 highlights the use of reductive amination or nucleophilic substitution:
-
Reductive amination : Reacting 2-azaspiro[4.5]decan-3-one with 1-(2-hydroxyethyl)cyclohexanecarbaldehyde in the presence of NaBH₃CN or H₂/Pd-C .
-
Nucleophilic substitution : Utilizing 1-(2-(benzyloxy)ethyl)cyclohexylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
The benzyl ether group serves as a protecting moiety for the hydroxyl group, which is later removed via hydrogenolysis .
Table 2: Alkylation Reaction Parameters
| Substrate | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| 1-(2-hydroxyethyl)cyclohexanecarbaldehyde | NaBH₃CN, MeOH, rt, 8 h | 60–65 | |
| 1-(2-(benzyloxy)ethyl)cyclohexylmethyl bromide | K₂CO₃, DMF, 60°C, 12 h | 70–75 |
Hydroxyl Group Deprotection
Final deprotection of the 2-hydroxyethyl group is achieved through:
-
Hydrogenolysis : Using H₂/Pd-C in ethanol to cleave the benzyl ether .
-
Acid hydrolysis : Treating with HCl/MeOH at reflux to remove tert-butyloxycarbonyl (Boc) groups, if present .
Table 3: Deprotection Methods
| Protected Intermediate | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Benzyl ether derivative | 10% Pd-C, H₂, EtOH, 24 h | 85–90 | |
| Boc-protected amine | 4M HCl/MeOH, reflux, 6 h | 90–95 |
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O) . Structural confirmation employs:
-
NMR : NMR (400 MHz, CDCl₃) δ 3.65 (t, J = 6.4 Hz, 2H, -CH₂OH), 2.85–2.70 (m, 4H, spirocyclic N-CH₂) .
Industrial-Scale Considerations
For commercial production (e.g., Gabapentin impurity standards), process optimization focuses on:
-
Cost efficiency : Replacing Pd-C with cheaper catalysts (e.g., Raney Ni) for hydrogenolysis .
-
Safety : Minimizing exothermic reactions during alkylation by controlled reagent addition .
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the spirocyclic structure provides stability and specificity. This compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs, their modifications, and applications:
Key Observations:
Substituent Effects :
- The 2-hydroxyethyl group in the target compound introduces polarity, likely improving aqueous solubility compared to hydrophobic tert-butyl or tosyl derivatives. This modification may enhance bioavailability in therapeutic contexts .
- Tosyl and tert-butyl groups are electron-withdrawing and sterically bulky, respectively, which can stabilize intermediates during synthesis or modify reactivity in downstream reactions .
Biological Relevance: The deuterated analog (2-(3-Oxobutyl)-[...]-d6) demonstrates utility in preclinical Huntington’s disease models, suggesting spirocyclic lactams may target protein aggregation pathways . Atalantiamide, isolated from Atalantia monophylla, exhibits insecticidal properties, highlighting the scaffold’s versatility across agricultural and pharmaceutical domains .
Pharmaceutical Impurities :
- Compounds like 2,2'-Methylenebis derivatives are critical quality control targets in gabapentin production, emphasizing the need for rigorous analytical profiling .
Biological Activity
2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H31NO2
- Molecular Weight : 295.45 g/mol
- Structural Features : The compound contains a spirocyclic structure, which is known for contributing to various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory, analgesic, and neuroprotective agent.
- Anti-inflammatory Activity : The compound exhibits inhibition of pro-inflammatory cytokines, which may be linked to its structural similarity to known anti-inflammatory agents.
- Analgesic Effects : Research indicates that it may modulate pain pathways, potentially through interactions with opioid receptors or by inhibiting pain signaling pathways.
- Neuroprotective Properties : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting a role in neurodegenerative disease management.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Analgesic | Modulation of pain signaling pathways | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
-
Case Study on Anti-inflammatory Effects :
- A study evaluated the compound's ability to reduce inflammation in a rat model of arthritis. Results demonstrated a significant reduction in swelling and pain scores compared to controls, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Effects in Cell Culture :
- In vitro studies using neuronal cell lines showed that treatment with the compound resulted in decreased markers of oxidative stress and apoptosis when exposed to neurotoxic agents. This suggests its potential utility in treating neurodegenerative conditions.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes associated with inflammatory pathways, which may contribute to its overall therapeutic effects.
- Synergistic Effects : When combined with other therapeutic agents, it exhibited enhanced efficacy in reducing pain and inflammation, suggesting potential for combination therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one?
- Methodology : Based on analogous spirocyclic compounds, synthesis may involve:
- Base-mediated alkylation : Reacting a cyclohexanol derivative with a brominated intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C), as seen in similar spiro systems .
- Intramolecular cyclization : Utilizing metal catalysts (e.g., Pd or Cu) to facilitate ring closure, a method effective for spiro scaffolds with hydroxyethyl substituents .
- Optimization : Vary solvents (DMF vs. THF), reaction temperatures (60–100°C), and catalyst loadings to improve yields (typically 45–70% for related compounds) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and substituent placement via ¹H/¹³C NMR, focusing on spiro junction protons (δ 3.5–4.5 ppm) and cyclohexyl methylene groups .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm mass accuracy .
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in polar aprotic solvents (e.g., acetone/water mixtures) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing stereochemical byproducts?
- Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but may increase epimerization; THF balances reactivity and selectivity .
- Catalyst Screening : Test chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts to control spiro center configuration .
- Case Study : For a related 2-azaspiro[4.5]decan-3-one derivative, Pd-catalyzed cyclization improved enantiomeric excess (ee) from 65% to 92% when using BINAP ligands .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Root-Cause Analysis :
- Purity Assessment : Quantify impurities (e.g., des-hydroxyethyl analogs) via HPLC with UV/ELSD detection; thresholds <98% purity correlate with inconsistent bioactivity .
- Stereochemical Profiling : Compare biological activity of enantiomers isolated via chiral chromatography (e.g., Chiralpak AD-H column) to identify active conformers .
- Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm target binding affinity discrepancies .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Protocol :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with biological targets (e.g., GPCRs or kinases). Focus on the hydroxyethyl group’s hydrogen-bonding potential .
- Molecular Dynamics (MD) : Simulate conformational flexibility of the spiro ring system over 100 ns trajectories to identify stable binding poses .
- Validation : Correlate in silico binding scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values from kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
